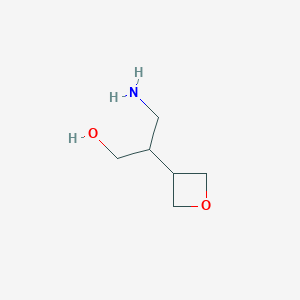

3-Amino-2-(oxetan-3-yl)propan-1-ol

Description

Contextualization within Amino Alcohol and Oxetane (B1205548) Chemistry Research

Amino alcohols are a fundamental class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This arrangement allows for a wide range of chemical transformations and makes them crucial intermediates in the synthesis of a vast array of pharmaceuticals and other biologically active molecules. The presence of these two functional groups allows for the formation of various heterocyclic structures and the introduction of diverse substituents.

Oxetanes, on the other hand, are four-membered heterocyclic ethers that have gained considerable attention in medicinal chemistry in recent years. bldpharm.combio-fount.comchemrxiv.org The inclusion of an oxetane ring in a molecule can significantly influence its physicochemical properties. bldpharm.combio-fount.com It can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to its carbocyclic or acyclic analogues. molcore.combldpharm.com The oxetane moiety is also recognized for its ability to act as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, offering a strategy to modulate a compound's properties while maintaining its core binding interactions. bldpharm.comrsc.org

The compound 3-Amino-2-(oxetan-3-yl)propan-1-ol, by combining these two key motifs, represents a modern building block in drug discovery programs. Its structure offers the potential to synergize the beneficial properties of both the amino alcohol and the oxetane functionalities.

Academic Significance of the this compound Scaffold

The academic significance of the this compound scaffold lies in its potential as a versatile starting material for the synthesis of novel and structurally diverse molecules with potential therapeutic applications. The presence of a primary amine, a primary alcohol, and an oxetane ring within a compact three-carbon chain provides multiple points for chemical modification.

The synthesis of derivatives from this scaffold allows for the systematic investigation of structure-activity relationships (SAR). By modifying the substituents on the amino and hydroxyl groups, and by exploring the stereochemistry of the chiral centers, chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. The availability of this compound, as indicated by its commercial presence with a specific CAS number, underscores its utility as a building block for research and development. bldpharm.comchembuyersguide.comarctomsci.com

While detailed research findings on the direct applications of this compound are not extensively published in publicly accessible literature, its structural components are present in various patented compounds, suggesting its role as a key intermediate in the development of new chemical entities. The general synthetic strategies for related amino alcohols and oxetane-containing molecules provide a strong basis for its utilization in synthetic chemistry. For example, the synthesis of related oxetane-containing amino alcohols often starts from precursors like oxetan-3-one or involves the ring-opening of epoxides followed by cyclization. google.comgoogle.com

Chemical and Physical Data

Below are the known chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 1779783-88-8 | bldpharm.comchembuyersguide.comarctomsci.com |

| Molecular Formula | C6H13NO2 | bldpharm.com |

| Molecular Weight | 131.17 g/mol | molcore.com |

| SMILES | NCC(CO)C1COC1 | bldpharm.com |

Detailed experimental data such as NMR, IR, and mass spectrometry are not widely available in public databases but are likely held by chemical suppliers.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-amino-2-(oxetan-3-yl)propan-1-ol |

InChI |

InChI=1S/C6H13NO2/c7-1-5(2-8)6-3-9-4-6/h5-6,8H,1-4,7H2 |

InChI Key |

IUGQFUPWEHPMRI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C(CN)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Oxetan 3 Yl Propan 1 Ol and Analogs

General Strategies for Amino Alcohol Synthesis Relevant to 3-Amino-2-(oxetan-3-yl)propan-1-ol Precursors

The synthesis of 1,3-amino alcohols is a foundational aspect of organic chemistry, with several methods adaptable for creating precursors to this compound.

Nucleophilic Ring-Opening of Epoxides

The reaction between epoxides and nitrogen-containing nucleophiles is a direct and efficient pathway to β-amino alcohols. rsc.orgrroij.comscirp.org This method is noted for its high regio- and stereoselectivity. rsc.orgrroij.com For precursors of this compound, a substituted epoxide can be reacted with an amine source like ammonia (B1221849) or an azide, which is later reduced. rsc.orgrroij.com The choice of nucleophile and reaction conditions is pivotal for the desired outcome. rsc.orgrroij.comscirp.org The regioselectivity of the epoxide ring-opening can often be controlled by the choice of catalyst, allowing for selective reactions even with unbiased epoxides. rsc.org Various catalysts, including Lewis acids and metal salts, have been employed to facilitate this transformation under mild conditions. rroij.comtandfonline.com

Table 1: Catalysts for Epoxide Ring-Opening with Amines

| Catalyst | Conditions | Key Features |

|---|---|---|

| Cationic aluminum salen complex | Varies | Catalyst-controlled regioselectivity. rsc.org |

| Zinc(II) perchlorate (B79767) hexahydrate | Solvent-free | High efficiency, chemo-, regio-, and stereoselectivity. organic-chemistry.org |

| Lithium bromide | Inexpensive | Environmentally friendly, high yields. rroij.com |

| Indium tribromide | Mild | Regio- and chemoselective. rroij.com |

Reduction of Amino Acid Derivatives

Amino acids serve as readily available chiral sources for synthesizing amino alcohols. core.ac.ukstackexchange.comgoogle.com The carboxylic acid or ester group of an amino acid can be reduced to an alcohol using potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) with additives. core.ac.ukstackexchange.comjocpr.com This method, when applied to an amino acid functionalized with an oxetane (B1205548) precursor, offers a direct route to the target amino alcohol. core.ac.ukgoogle.com Protecting the amine group is usually necessary during this reduction step. core.ac.uk While LiAlH₄ is effective, alternative and milder methods, such as using NaBH₄/I₂, have been developed to avoid its hazardous nature. stackexchange.com

Hydroamination and Related Additions to Unsaturated Systems

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for amine synthesis. acs.org For precursor synthesis, an allylic alcohol or a similar unsaturated system can undergo hydroamination to introduce the amino group. acs.org Subsequent reactions would then be needed to form the oxetane ring. This approach is a key component of modern synthetic strategies aiming for efficiency and sustainability. acs.org

Specific Approaches to Oxetane-Containing Amino Alcohols

The unique properties of the oxetane ring necessitate specialized synthetic methods for its incorporation.

Intramolecular Cyclization Routes to Oxetane Formation

A primary method for forming the oxetane ring is through intramolecular cyclization, often a Williamson ether synthesis. acs.orgmagtech.com.cn This involves an alkoxide, formed from a 1,3-diol, displacing a leaving group. acs.org For this compound, a precursor with a protected amine and two hydroxyl groups is required. acs.org One hydroxyl group is selectively activated (e.g., as a tosylate or mesylate) before cyclization with a base. acs.org The kinetics of forming the four-membered oxetane ring are notably slower than for three-, five-, or six-membered rings, often requiring strong bases and good leaving groups. acs.org

Table 2: Examples of Intramolecular Cyclization for Oxetane Synthesis

| Starting Material | Reagents | Key Transformation |

|---|---|---|

| 1,3-Diol | 1. TsCl, py; 2. NaH, THF | Monotosylation followed by intramolecular Williamson etherification. acs.org |

| 3,4-Epoxy alcohol | Base (e.g., K₂CO₃) in aq. DMSO | Intramolecular ring-opening of the epoxide by the hydroxyl group. oup.comrsc.org |

Strategies Involving Oxetane Ring-Opening and Functionalization

An alternative strategy begins with a pre-formed oxetane ring, which is then functionalized. tandfonline.comtandfonline.com Oxetane-3-one and oxetane-3-carboxylic acid are versatile starting points. nih.govnih.govorganic-chemistry.org For example, the carboxylic acid can be converted to an amide and then reduced to an amine, with subsequent elaboration of the side chain. google.com While oxetanes are more stable than epoxides, they can undergo ring-opening reactions, often with Lewis acid catalysis, to introduce necessary functional groups. tandfonline.comtandfonline.com A recent development involves the Lewis-acid-catalyzed opening of 2-aryl-2-ethynyloxetanes with anilines to produce γ-amino alcohols. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Sodium borohydride |

| Ammonia |

| Oxetane-3-one |

| Oxetane-3-carboxylic acid |

| Benzylamine |

Integration of Oxetane Motifs during Amino Alcohol Construction

A key strategy in synthesizing oxetane-containing amino alcohols is the integration of the oxetane ring during the formation of the amino alcohol backbone. This can be achieved through various cyclization reactions. For instance, treatment of terminal epoxy α-substituted ethers with superbases like LiCKOR or LiDAKOR can lead to the formation of hydroxymethyl-substituted oxetanes. acs.org The stereochemistry of the starting epoxy ether influences the relative stereochemistry of the final oxetane product. acs.org

Another approach involves the intramolecular cyclization of diols. For example, dihydroxyacetone dimer can be converted in a four-step synthesis to oxetan-3-one, a versatile building block for further derivatization. acs.org This ketone can then be used to introduce the oxetane moiety into more complex structures. Additionally, a Williamson etherification protocol has been employed for the one-pot synthesis of oxetanes from diols, where a primary alcohol is converted to an iodide followed by base-induced cyclization. acs.org

A more recent and direct method involves the C–H functionalization of alcohols. acs.org This methodology allows for the conversion of native alcohol substrates into oxetanes under mild conditions, streamlining the synthesis of complex molecules containing the oxetane ring. acs.org

Photoredox Catalysis in Oxetanol Bioisostere Synthesis

Photoredox catalysis has emerged as a powerful tool for the synthesis of oxetanol bioisosteres, which can serve as mimics for carboxylic acids in drug candidates. rsc.org This method allows for the direct conversion of carboxylic acids, such as N-aryl α-amino acids, into their corresponding 3-oxetanol analogs. rsc.org The reaction proceeds through a photoredox-catalyzed decarboxylative addition to 3-oxetanone. rsc.org This approach is advantageous as it avoids the often lengthy de novo synthesis required for installing 3-oxetanols. rsc.org The process utilizes a photosensitive catalyst that, upon absorbing light, initiates single-electron transfer events to generate reactive radical intermediates under mild conditions. rsc.orgyoutube.com This strategy has proven effective for a range of N-aryl α-amino acids and demonstrates good functional group tolerance. rsc.org

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound and its stereoisomers is of significant importance.

Chiral Pool-Based Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in asymmetric synthesis. nih.govuh.eduuleth.ca Amino acids, with their inherent chirality, are prominent members of this pool. nih.govuh.edu For the synthesis of chiral oxetane-containing amino alcohols, a chiral pool approach could start from a naturally occurring amino acid. For example, a synthesis of the natural product oxetin (B1210499) and its stereoisomers utilized a sugar as a chiral auxiliary. acs.org The synthesis began with an aldehyde derived from the sugar, and a key step involved a Williamson etherification to form the oxetane ring with the desired stereochemistry. acs.org Another example demonstrated the synthesis of enantiomerically pure anti-β-amino alcohols starting from optically pure α-(N,N-dibenzylamino)benzyl esters derived from α-amino acids. nih.gov

Asymmetric Catalytic Transformations

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules with high enantioselectivity. uleth.ca Several catalytic transformations are applicable to the synthesis of chiral this compound.

Aminohydroxylation: Asymmetric aminohydroxylation of alkenes can directly introduce both the amino and hydroxyl groups in a stereocontrolled manner. While specific examples for the target molecule are not detailed, the Sharpless aminohydroxylation is a well-established method for the synthesis of chiral β-amino alcohols. organic-chemistry.org

Mannich-type Reactions: The asymmetric Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can then be reduced to the corresponding amino alcohols. Recent advances have seen the use of organocatalysts, such as cinchona alkaloids, to promote highly enantioselective Mannich reactions with isatin (B1672199) imines, leading to chiral 3-substituted 3-amino-2-oxindoles. beilstein-journals.org These intermediates can be further manipulated to yield the desired amino alcohol.

Desymmetrization: The asymmetric ring-opening of meso-epoxides with anilines, catalyzed by chiral organocatalysts, provides an efficient route to chiral β-amino alcohols with excellent enantioselectivity. organic-chemistry.org Similarly, catalytic asymmetric nucleophilic opening of 3-substituted oxetanes using chiral Brønsted acids can provide access to highly functionalized chiral building blocks. rsc.org

Diastereoselective Synthesis Strategies

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis strategies often rely on substrate control, where the existing chirality in the starting material directs the stereochemical outcome of subsequent reactions. For instance, in the synthesis of oxetane-containing amino alcohols from epoxy ethers, the E or Z configuration of the starting material can determine the anti or syn configuration of the product. acs.org

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, and are subsequently removed. While not explicitly detailed for the target molecule, this is a general and powerful approach in asymmetric synthesis.

Furthermore, diastereoselective reactions can be achieved on solid supports. For example, solid-support-bound aldehydes have been converted into diastereomerically pure 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines using optically pure 1,2-amino alcohols. nih.gov Such strategies can be adapted for the synthesis of specific diastereomers of this compound. A Rh(III)-catalyzed three-component carboamidation reaction has also been developed for the diastereoselective construction of amide bonds, which could be a key step in building the target molecule. nih.gov

Chemical Reactivity and Transformations of 3 Amino 2 Oxetan 3 Yl Propan 1 Ol

Reactivity of the Oxetane (B1205548) Ring in 3-Amino-2-(oxetan-3-yl)propan-1-ol Derivatives

The reactivity of the oxetane ring is largely dictated by its significant ring strain, which is approximately 106 kJ/mol. researchgate.net This inherent strain facilitates a variety of transformations that relieve this energy, primarily through the cleavage of its carbon-oxygen bonds. researchgate.netresearchgate.net The substitution pattern on the ring and the nature of the reagents employed play a crucial role in determining the reaction's outcome and regioselectivity. magtech.com.cn

Nucleophilic ring-opening is one of the most extensively studied reactions of oxetanes. researchgate.netresearchgate.netmagtech.com.cn The regioselectivity of this reaction is highly dependent on both steric and electronic factors, which are influenced by the reaction conditions. magtech.com.cn Generally, strong nucleophiles, under neutral or basic conditions, attack the less sterically hindered carbon atom adjacent to the oxygen via an SN2 mechanism (steric effect control). magtech.com.cn In contrast, under acidic conditions where the oxetane oxygen is protonated, the reaction proceeds through a more SN1-like transition state, and weaker nucleophiles tend to attack the more substituted carbon atom that can better stabilize a partial positive charge (electronic effect control). magtech.com.cn

Carbon Nucleophiles: Powerful carbon-based nucleophiles, such as organolithium reagents, are capable of opening the less-strained four-membered oxetane ring. youtube.com

Nitrogen Nucleophiles: Amines can serve as nucleophiles to open the oxetane ring, a reaction that is fundamental in synthesizing more complex amino alcohol structures.

Oxygen and Halogen Nucleophiles: In the presence of acid catalysts, weak nucleophiles like alcohols and halides can open the oxetane ring. magtech.com.cn For instance, hydrohalogen acids such as HBr and HI have been used to open oxetane rings at room temperature, yielding the corresponding halo-alcohols. researchgate.net Similarly, reagents like phosphorus oxychloride (POCl₃) in the presence of DMAP can achieve regioselective ring-opening to give chloro-alcohols in high yield. researchgate.net

Sulfur Nucleophiles: Thiol nucleophiles can participate in ring-opening reactions. For example, dithiophosphoric acid has been shown to open vinyl oxetanes with high Z-selectivity. researchgate.net

Hydride Nucleophiles: Reductive opening of oxetanes can be achieved using hydride reagents. A combination of dibutylmagnesium (B73119) and pinacolborane, which forms a butylmagnesium hydride species, has been used for the highly regioselective reductive opening of monosubstituted oxetanes. nih.gov

| Nucleophile Type | Reagent Example(s) | Conditions | General Product | Reference |

|---|---|---|---|---|

| Carbon | Organolithium Reagents | - | Extended Alcohol Chain | youtube.com |

| Halogen | HBr, HI, POCl₃/DMAP | Acidic / Mild | γ-Halo Alcohol | researchgate.net |

| Oxygen | Alcohols, H₂O₂, Peroxides | Acid-catalyzed | γ-Hydroxy Ether / Diol | magtech.com.cnresearchgate.net |

| Sulfur | Dithiophosphoric Acid | Mild | γ-Thio Alcohol Derivative | researchgate.net |

| Hydride | Dibutylmagnesium / Pinacolborane | Catalytic | Alcohol (from reductive opening) | nih.gov |

The strain in the oxetane ring also makes it a suitable precursor for ring-expansion reactions to form larger, more common oxygen-containing heterocycles like tetrahydrofurans and dihydropyrans. sioc-journal.cn These reactions often involve the formal insertion of a carbon atom into one of the C-O bonds of the ring.

Several methodologies have been developed for this purpose:

Reaction with Diazo Compounds: The reaction of oxetanes with diazo compounds in the presence of a Lewis acid catalyst can lead to ring-expanded products. sioc-journal.cn

Metal-Catalyzed Cycloadditions: Alkynyloxetanes can undergo metal-catalyzed oxidative cyclization. For example, treatment with a Cu(I) catalyst and an oxidant can induce a ring expansion to form dihydrofurans and lactones. acs.org

Rearrangements of Oxetane Derivatives: Functionalized oxetanes can be precursors for ring-expanded heterocycles through rearrangement cascades. Oxetan-3-one, for instance, can be converted into isoxazole-4-carboxaldehydes via a base-mediated rearrangement of an intermediate 3-(nitromethylene)oxetane (B1440973). acs.org

| Reaction Type | Reagents/Substrate | Catalyst/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Carbene Insertion | Diazo Compounds | Lewis Acid | Tetrahydrofuran derivatives | sioc-journal.cn |

| Oxidative Cyclization | Alkynyloxetanes | Cu(I) catalyst, oxidant | Dihydrofurans, Lactones | acs.org |

| Cascade Rearrangement | Oxetan-3-one derivatives | Base-mediated | Isoxazoles, Morpholines | acs.org |

While nucleophilic ring-opening is common, the application of oxetanes as precursors for radical species has been a more recent development. researchgate.netchemrxiv.org These reactions provide alternative pathways for functionalization with regioselectivity that can complement traditional ionic methods. researchgate.net

A notable strategy involves a cobalt-catalyzed process where an alkylated cobalt-complex intermediate is formed from vitamin B12 and the oxetane. researchgate.netchemrxiv.org Homolytic cleavage of the resulting Co-C bond generates a nucleophilic alkyl radical, which can then participate in various radical reactions. researchgate.net Another approach utilizes a Cp₂TiCl-catalyzed system to generate γ-titanoxy radicals, which behave as typical alkyl radicals. researchgate.net

| Catalytic System | Key Intermediate | Reaction Outcome | Reference |

|---|---|---|---|

| Cobalt (Vitamin B12) | Alkyl-Cobalamin Complex | Generates nucleophilic alkyl radicals for further reactions. | researchgate.netchemrxiv.org |

| Cp₂TiCl | γ-Titanoxy Radical | Radical dimerization or reaction with external SOMOphiles. | researchgate.net |

Transition metals play a pivotal role in activating and transforming the oxetane ring, enabling reactions that are otherwise difficult to achieve. nih.gov These methods often proceed under mild conditions and can offer unique selectivity. nih.gov

Examples of metal-catalyzed transformations include:

Palladium-Catalyzed Hydrogenolysis: This reaction typically results in the cleavage of the C-O bond at the more sterically hindered oxygen-adjacent carbon atom. magtech.com.cn

Cobalt-Catalyzed Radical Opening: As discussed previously, cobalt catalysts can initiate radical ring-opening reactions. researchgate.net

Copper-Catalyzed Ring Expansion: Copper catalysts are effective in promoting the ring expansion of functionalized oxetanes, such as alkynyloxetanes. acs.org

Magnesium-Mediated Reductive Opening: A catalytic system of dibutylmagnesium and a borane (B79455) can achieve a highly regioselective reductive cleavage of the oxetane ring. nih.gov

Reactivity and Derivatization of the Amino Alcohol Functionality

The side chain of this compound contains both a primary amine and a primary alcohol, offering two distinct points for chemical modification. The reactivity of these groups can be influenced by the adjacent oxetane ring.

The primary amine is a key functional handle for derivatization. Its nucleophilicity and basicity are central to its reactivity. Notably, the presence of the oxetane ring at the α-position has a significant electronic effect, acting as an inductive electron-withdrawing group. nih.gov This effect reduces the basicity of the amine; it has been demonstrated that an oxetane ring alpha to an amine can lower its pKₐH by approximately 2.7 units, making it about 500 times less basic. nih.gov This modulation of basicity can be a useful tool in drug design. nih.govdigitellinc.com

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. Standard reaction conditions are typically effective, although the reduced basicity of the amine should be considered. Care must be taken to avoid competing acylation of the primary hydroxyl group, which can often be achieved through control of stoichiometry and reaction conditions or by using a protecting group strategy.

Alkylation: Alkylation of the primary amine can lead to secondary and tertiary amines. However, achieving selective mono-alkylation can be challenging as the resulting secondary amine is often more reactive than the starting primary amine. A specific method for the selective mono-N-alkylation of 3-amino alcohols involves the use of 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This reagent forms a stable chelate with the 1,3-amino alcohol, allowing for deprotonation and subsequent reaction with an alkyl halide to yield the mono-N-alkylated product with high selectivity. organic-chemistry.org

Alcohol-Directed Reactions (e.g., Esterification, Etherification)

The primary hydroxyl group of this compound is readily susceptible to standard alcohol transformations such as esterification and etherification. For these reactions to proceed selectively at the oxygen atom, the more nucleophilic amino group typically requires a protecting group, such as a tert-butoxycarbonyl (Boc) group. This strategy is common in the synthesis of complex molecules where chemoselectivity is crucial.

Esterification: The protected amino alcohol can be reacted with various acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to yield the corresponding ester.

Etherification: Williamson ether synthesis provides a classic route to ethers. The protected amino alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to furnish the desired ether.

These reactions highlight the utility of the hydroxyl group as a handle for further molecular elaboration, enabling the attachment of a wide array of functional moieties.

Table 1: Representative Alcohol-Directed Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Acyl chloride (R-COCl), Pyridine, CH₂Cl₂ | Ester |

| Etherification | 1. NaH, THF; 2. Alkyl halide (R-X) | Ether |

Formation of Cyclic Derivatives (e.g., Oxazolidinones, Spirocycles) from Amino Alcohol Precursors

The 1,2-amino alcohol motif is a privileged precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolidinones. organic-chemistry.orgnih.gov These structures are of significant interest as they form the core of a class of synthetic antibiotics. nih.gov The synthesis of oxazolidinones from this compound can be achieved through cyclization reactions involving the amino and hydroxyl groups with a carbonyl-containing reagent.

Common methods include reaction with:

Phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole): This highly effective method involves the formation of a carbonyl bridge between the nitrogen and oxygen atoms.

Urea (B33335): Heating the amino alcohol with urea can lead to the formation of the oxazolidinone ring with the elimination of ammonia (B1221849). organic-chemistry.org

Isocyanates: Reaction with an isocyanate can form a carbamate (B1207046) intermediate which may then be cyclized to the N-substituted oxazolidinone. google.com

Furthermore, the unique structure of this compound makes it an ideal candidate for the construction of spirocyclic systems. Spirocycles are three-dimensional structures that have gained significant attention in drug discovery. mdpi.com A particularly relevant transformation is the reaction of the amino alcohol with a ketone or aldehyde to form a spiro-oxazolidine. For instance, a condensation reaction with 3-oxetanone, followed by cyclization, could yield a novel spirocycle containing two oxetane rings. Multi-component reactions, such as a domino A³-coupling/annulation cascade using an amino alcohol, an aldehyde (like formaldehyde), 3-oxetanone, and an alkyne, can produce complex N-propargyl spirooxazolidines in a single step under copper catalysis. mdpi.com

Table 2: Synthesis of Cyclic Derivatives

| Derivative | Reagent(s) | Key Features |

|---|---|---|

| Oxazolidinone | Phosgene, Urea, or Isocyanates | Forms a five-membered ring containing the N and O from the amino alcohol. organic-chemistry.orggoogle.com |

| Spirooxazolidine | 3-Oxetanone, Formaldehyde, Alkyne | Creates a spirocyclic center at the carbon between the N and O atoms. mdpi.com |

Mechanistic Studies and Regio-/Stereoselectivity in Transformations Involving Both Moieties

The transformations of this compound are governed by mechanistic principles that dictate the regioselectivity and stereoselectivity of the outcomes. The stereocenter at the C2 position of the propane (B168953) backbone plays a crucial role in directing the stereochemistry of subsequent cyclization reactions.

In the formation of oxazolidinones, the reaction proceeds with retention of configuration at the C2 stereocenter, leading to a specific stereoisomer of the resulting bicyclic system. The mechanism typically involves initial N-acylation or O-acylation followed by an intramolecular cyclization. The choice of reagents and reaction conditions can influence the pathway and efficiency. For example, using a strong base like n-butyl lithium to deprotonate a carbamate before adding the amino alcohol precursor (in a related synthesis) ensures the reaction proceeds efficiently. google.com

In multi-component reactions to form spirocycles, regioselectivity is a key consideration. For example, in the A³-based cascade reaction, the aldehyde reacts with the secondary amine to form an iminium ion intermediate. mdpi.com This is followed by a nucleophilic attack from the alkyne and subsequent intramolecular cyclization by the hydroxyl group onto the carbon derived from 3-oxetanone. This sequence ensures the formation of the desired spirooxazolidine ring system with high regioselectivity. mdpi.com The stereochemistry of the final product is influenced by the existing stereocenter on the amino alcohol backbone, often leading to a diastereoselective outcome. The development of catalytic systems, such as copper/TFA, is crucial for controlling the reaction pathway and achieving high yields of the desired spirocyclic products. mdpi.com

Stereochemistry and Conformational Analysis of 3 Amino 2 Oxetan 3 Yl Propan 1 Ol

Analysis of Stereogenic Centers and Isomers

The molecular structure of 3-Amino-2-(oxetan-3-yl)propan-1-ol contains two stereogenic centers, which are specific carbon atoms bonded to four different groups. The presence of these chiral centers means the molecule can exist in different spatial arrangements known as stereoisomers.

The two stereogenic centers are:

C2 of the propanol (B110389) chain: This carbon is bonded to a hydroxymethyl group (-CH₂OH), an aminomethyl group (-CH₂NH₂), the oxetan-3-yl group, and a hydrogen atom.

C3 of the oxetane (B1205548) ring: This carbon is part of the four-membered ring and is bonded to the propanol chain, two methylene (B1212753) groups within the ring (-CH₂-), and a hydrogen atom.

With two stereogenic centers, a total of four distinct stereoisomers are possible for this compound. These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The relationship between the stereoisomers can be described by the configuration at each stereocenter, designated as (R) or (S). This leads to the following possible combinations:

Table 1: Stereoisomers of this compound

| Isomer | Configuration at C2 (Propanol) | Configuration at C3 (Oxetane) | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R); Diastereomer of (R,R) & (S,S) |

The pairs ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)) are enantiomeric pairs. Any other combination, for example (2R,3R) and (2R,3S), are diastereomers.

Diastereoselectivity and Enantioselectivity in Synthetic Routes and Chemical Reactions

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the two stereogenic centers. This is achieved through diastereoselective and enantioselective synthetic strategies.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this molecule, synthetic routes can be designed to favor either the syn ((R,S) or (S,R)) or anti ((R,R) or (S,S)) isomers. This control is often achieved by using chiral auxiliaries or by substrate-controlled reactions where the existing stereochemistry of a starting material dictates the stereochemistry of the newly formed center. For instance, methods have been developed for the diastereoselective synthesis of related cyclic β-amino acids by using a pre-existing chiral scaffold like a 1,3-oxazinan-6-one to induce diastereoselectivity. researchgate.net Rhodium(III)-catalyzed three-component reactions have also been shown to provide excellent diastereoselectivity in the synthesis of complex amino alcohol derivatives.

Enantioselectivity is the selective formation of one enantiomer over its mirror image. Common strategies to achieve enantioselectivity include:

Use of Chiral Catalysts: Transition metal catalysts combined with chiral ligands can create a chiral environment that favors the formation of one enantiomer.

Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. For example, enantiomerically pure N-protected amino epoxides are common starting points for synthesizing chiral amino alcohols. acs.orgacs.org

The synthesis of chiral 3-heterosubstituted-2-amino-1-ols often involves the regioselective opening of a chiral aziridine (B145994) ring with a nucleophile. mdpi.com For the target molecule, a plausible strategy would involve the reaction of a chiral oxetane-containing nucleophile with a suitable three-carbon electrophile possessing a chiral center, or vice versa. The synthesis often begins with a commercially available precursor like oxetan-3-one, which can be converted to a variety of functionalized oxetane building blocks. nih.govchemrxiv.org

Conformational Preferences and Molecular Dynamics Studies of the Oxetane Ring and Propanol Chain

Oxetane Ring Conformation: The four-membered oxetane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve the ring strain and torsional strain that would be present in a planar structure. acs.org The introduction of a substituent at the 3-position, as in this molecule, generally increases the degree of puckering due to unfavorable eclipsing interactions. acs.org X-ray crystallography studies on other 3-substituted oxetanes have confirmed this puckered nature. acs.org The ring can undergo a rapid inversion process between two equivalent puckered conformations.

Table 2: General Conformational Features of Substituted Oxetanes

| Feature | Description | Reference |

|---|---|---|

| Ring Geometry | Non-planar, puckered conformation. | acs.org |

| Effect of Substitution | Substitution at the C3 position increases the puckering angle. | acs.org |

Propanol Chain Conformation: The propanol chain is an acyclic structure with several rotatable single bonds (C-C and C-O). The conformation of this chain is governed by the tendency to minimize steric and torsional strain. Rotations around the C-C bonds will lead to various staggered and eclipsed conformations. Staggered conformations, where the bulky substituents are positioned as far apart as possible (anti-periplanar), are generally more stable than eclipsed conformations.

The study of the energy changes associated with bond rotations is known as conformational analysis. For the propanol chain in this compound, the most stable conformations would seek to minimize the steric interactions between the bulky oxetane ring, the hydroxyl group, and the amino group. Intramolecular hydrogen bonding between the amino group (-NH₂) and the hydroxyl group (-OH), or between these groups and the oxygen atom of the oxetane ring, can also play a significant role in stabilizing certain conformations. Conformational analysis of similar oxetane-containing oligomers has shown that hydrogen bonding can dictate a well-defined folded conformation in solution. acs.org

While specific molecular dynamics studies for this compound are not widely available in the literature, the conformational behavior can be predicted based on these established principles of stereochemistry and the known properties of substituted oxetanes and acyclic alkanes.

Academic Research Applications of 3 Amino 2 Oxetan 3 Yl Propan 1 Ol and Its Derivatives

Utilization as Chiral Building Blocks and Synthons in Organic Synthesis

In the realm of organic synthesis, 3-Amino-2-(oxetan-3-yl)propan-1-ol and its derivatives serve as valuable chiral building blocks. These synthons provide a strategic entry point for the construction of complex molecular architectures with defined stereochemistry. The inherent functionalities—a primary amine, a primary alcohol, and the oxetane (B1205548) ring—offer multiple points for chemical modification, making them versatile precursors.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create libraries of structurally diverse and complex small molecules from a common starting material. souralgroup.comnih.gov The unique topology of this compound makes it an excellent scaffold for DOS. By systematically modifying the amine and alcohol functionalities and by leveraging the reactivity of the oxetane ring, researchers can generate a wide array of distinct molecular frameworks. souralgroup.com This approach is particularly powerful for exploring new chemical space and identifying novel bioactive compounds. souralgroup.comnih.gov The ability to rapidly generate libraries of diverse, three-dimensional molecules is a significant advantage in the search for new therapeutic agents. nih.gov

Precursors for Complex Molecular Scaffolds

The structural features of this compound make it an ideal precursor for the synthesis of more complex molecular scaffolds. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The primary alcohol can be oxidized, esterified, or converted into other functional groups. Furthermore, the oxetane ring itself can participate in ring-opening reactions under specific conditions, leading to the formation of more elaborate structures. This versatility allows for the construction of novel heterocyclic systems and spirocyclic compounds, which are often found in biologically active natural products and pharmaceuticals. researchgate.net The development of synthetic protocols for creating novel 3,3-disubstituted oxetanes has expanded the toolbox for medicinal chemists, enabling their incorporation into drug development programs. researchgate.netrsc.org

Research in Medicinal Chemistry and Drug Discovery Platforms

The oxetane motif, and by extension compounds like this compound, has gained considerable traction in medicinal chemistry and drug discovery. nih.govacs.org The unique properties of the oxetane ring allow it to serve as a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. nih.govacs.orgnih.gov

Oxetane Ring as a Bioisosteric Replacement Strategy

gem-Dimethyl and Carbonyl Groups: The oxetane ring is often used as a surrogate for the gem-dimethyl group to block metabolically labile C-H bonds without the associated increase in lipophilicity. acs.orgnih.gov It can also serve as a bioisostere for a carbonyl group, offering similar hydrogen bonding capabilities but with altered electronic and stability profiles. nih.govnih.gov This can be advantageous in overcoming issues related to enzymatic degradation of carbonyl-containing compounds. acs.org

Methylene (B1212753) Groups: While less common, the incorporation of an oxetane can be considered as a replacement for a simple methylene group to introduce polarity and three-dimensionality.

The table below illustrates the concept of bioisosteric replacement with the oxetane ring.

| Original Functional Group | Bioisosteric Replacement | Key Advantages of Oxetane Replacement |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Blocks metabolism, increases polarity, maintains steric bulk without increasing lipophilicity. nih.gov |

| Carbonyl | 3-Substituted Oxetane | Improves aqueous solubility, can circumvent carbonyl-specific enzymatic degradation. nih.govacs.org |

Influence on Physicochemical Properties and Molecular Topology in Drug Design

Polarity and Solubility: The oxetane moiety is a small, polar group that can significantly enhance the aqueous solubility of a compound, a critical factor for drug absorption and distribution. nih.govacs.org

3-Dimensionality and sp³ Content: In an effort to move away from "flat" molecules, medicinal chemists are increasingly focused on synthesizing compounds with greater three-dimensionality. The puckered nature of the oxetane ring introduces a higher sp³ character, which can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov

Lipophilicity Modulation: While increasing polarity, the compact nature of the oxetane ring allows for the modulation of lipophilicity (LogP/LogD). nih.gov This balance is crucial for a drug's ability to permeate cell membranes and reach its target.

The following table summarizes the influence of the oxetane motif on key drug-like properties.

| Physicochemical Property | Influence of Oxetane Incorporation |

| Polarity | Increased nih.gov |

| Aqueous Solubility | Increased nih.govacs.org |

| Molecular 3-Dimensionality | Increased nih.gov |

| sp³ Hybridization Content | Increased nih.gov |

| Lipophilicity (LogP/LogD) | Can be modulated to a desired range nih.gov |

| Metabolic Stability | Can be improved by blocking labile sites nih.gov |

Modulation of Basicity of Proximal Amines

The electron-withdrawing nature of the oxetane ring's oxygen atom can significantly influence the basicity (pKa) of nearby amino groups. nih.gov This effect is distance-dependent, with a more pronounced reduction in pKa for amines closer to the ring. nih.gov

α-Position: An amine directly attached to the oxetane ring (α-position) experiences the largest decrease in basicity.

β-Position: For an amine at the β-position, such as in this compound, the inductive effect is still substantial, leading to a notable reduction in pKa. nih.gov

γ and δ Positions: The effect diminishes as the distance between the amine and the oxetane ring increases. nih.gov

This ability to fine-tune the basicity of amines is a powerful tool in drug design. By modulating the pKa, chemists can optimize a drug's solubility, absorption, and interaction with its biological target, while also potentially reducing off-target effects associated with highly basic compounds. nih.gov Over half of the oxetane-containing compounds in some studies are amino-oxetanes, where this attenuation of amine basicity is a key design feature. acs.orgnih.gov

Applications in Peptidomimetics and Conformationally Constrained Analogs

The integration of non-natural amino acids and scaffolds into peptides is a cornerstone of peptidomimetic design. This strategy aims to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, while retaining or enhancing biological activity. The oxetane moiety, as found in derivatives of this compound, is particularly useful for this purpose.

Researchers have developed methods to incorporate oxetane-containing building blocks into peptide chains, creating what are known as "oxetanyl peptides". semanticscholar.org These novel peptidomimetic modules leverage the unique properties of the oxetane ring to influence peptide conformation and function. The synthesis often involves the conjugate addition of amino acids to a 3-(nitromethylene)oxetane (B1440973) precursor, followed by reduction of the nitro group to an amine, which can then be coupled to other amino acids. semanticscholar.org

The incorporation of the oxetane ring serves multiple purposes in peptidomimetic design:

Conformational Constraint: The rigid, four-membered ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the target receptor or enzyme.

Metabolic Stability: The C-C and C-O bonds of the oxetane ring are generally more resistant to enzymatic degradation by proteases compared to the amide bonds of a natural peptide backbone.

A key synthetic intermediate in the creation of these peptidomimetics is (S)-propyl 2-((3-(nitromethyl)oxetan-3-yl)amino)pentanedioate, which is formed through the addition of an amino acid to 3-(nitromethylene)oxetane. semanticscholar.org This demonstrates a practical pathway to integrating the oxetane-amino acid chimera into a growing peptide chain.

| Intermediate | Synthetic Step | Significance |

| 3-(Nitromethylene)oxetane | Precursor for conjugate addition | Introduces the oxetane moiety |

| (S)-propyl 2-((3-(nitromethyl)oxetan-3-yl)amino)pentanedioate | Conjugate addition product | Links amino acid to oxetane scaffold |

| Oxetanyl Peptides | Peptide coupling after nitro reduction | Final conformationally constrained peptidomimetic |

Exploration of Chemical Space with Oxetane-Containing Scaffolds

The exploration of novel chemical space is a primary objective in modern drug discovery, aiming to identify new molecular architectures with desirable biological and physicochemical properties. digitellinc.com Oxetane-containing scaffolds, derived from building blocks like this compound, are increasingly recognized for their potential to expand the accessible chemical space for drug candidates. mdpi.comnih.gov

Small, saturated heterocycles like oxetane are attractive design elements because they introduce polar, three-dimensional, and sp³-rich fragments into molecules. digitellinc.com These features can lead to significant improvements in pharmacokinetic profiles, such as enhanced aqueous solubility, increased metabolic stability, and reduced lipophilicity, compared to their carbocyclic or aromatic counterparts. mdpi.com

One key strategy involves using the oxetane ring as a "nonclassical isostere" of a carbonyl group. mdpi.comnih.govresearchgate.net While structurally different, the oxetane's oxygen can mimic the hydrogen-bonding ability of a carbonyl oxygen, but its sp³-hybridized nature introduces a distinct three-dimensional geometry. This can lead to altered binding modes and potentially improved selectivity for biological targets like protein kinases. mdpi.comresearchgate.net

The value of oxetane-containing scaffolds is summarized in the table below:

| Feature | Description | Impact on Drug Discovery |

| Three-Dimensionality | The non-planar, puckered ring introduces structural complexity. digitellinc.com | Moves away from flat, aromatic structures, potentially improving target binding and specificity. |

| Polarity | The ether oxygen acts as a hydrogen bond acceptor. mdpi.comnih.gov | Can improve aqueous solubility and modulate cell permeability. |

| Metabolic Stability | The oxetane ring is generally stable to metabolic enzymes. mdpi.com | Can increase the half-life of a drug candidate. |

| Novelty | Oxetanes remain a relatively underexplored structural motif in medicinal chemistry. mdpi.comnih.gov | Provides opportunities for developing new intellectual property. digitellinc.com |

Researchers at institutions like ETH Zurich have pioneered the use of oxetanes to generate building blocks that provide new opportunities for molecular diversity. mdpi.com This work has helped establish oxetanes as validated "compact modules" that medicinal chemists can use to expand the palette of available scaffolds for designing new drugs. chimia.ch The synthesis of diverse oxetane derivatives allows for a systematic exploration of how this unique ring system can be used to modulate the properties of bioactive molecules. digitellinc.com

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a catalytic amount of a chiral substance, is a powerful tool in modern chemistry. Chiral β-amino alcohols are a privileged class of structures used to create ligands for metal-catalyzed asymmetric reactions. nih.gov The compound this compound fits this structural class, possessing a chiral center and both nitrogen and oxygen donor atoms, making its derivatives potential candidates for use as chiral ligands.

The effectiveness of these ligands stems from their ability to form stable chelate complexes with a metal center. The stereocenter, typically positioned alpha to the nitrogen or oxygen atom, is held in close proximity to the metal's active site, allowing it to directly influence the stereochemical outcome of the catalyzed reaction. nih.gov

A prominent example of ligands derived from amino alcohols are phosphinooxazolines (PHOX ligands). nih.gov While not directly derived from this compound, their synthesis and application provide a blueprint for how this compound could be utilized. The synthesis of PHOX ligands typically starts with a chiral β-amino alcohol, which is first used to construct the chiral oxazoline (B21484) ring. Subsequent steps install a phosphine (B1218219) group, creating a bidentate P,N-ligand.

The potential application of a ligand derived from this compound in asymmetric catalysis can be envisioned in several reaction types where amino alcohol-derived ligands have proven successful:

| Asymmetric Reaction Type | Metal Catalyst | Role of Chiral Ligand |

| Hydrogenation | Iridium, Rhodium, Ruthenium | Controls the enantioselective addition of hydrogen across a double bond. |

| Allylic Alkylation | Palladium | Directs the stereoselective formation of a C-C bond at an allylic position. nih.gov |

| Conjugate Addition | Copper, Palladium | Governs the enantioselective addition of a nucleophile to an α,β-unsaturated system. rsc.org |

| Ring-Opening Reactions | Various | Can be used to desymmetrize meso-compounds or in kinetic resolutions. rsc.org |

The presence of the additional oxetane ring in a ligand derived from this compound would be a novel feature. This could influence the ligand's electronic properties and steric profile, potentially leading to unique reactivity or selectivity compared to existing ligands. The development of such ligands represents a promising avenue for future research in asymmetric catalysis.

Advanced Analytical and Computational Studies of 3 Amino 2 Oxetan 3 Yl Propan 1 Ol

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation of 3-Amino-2-(oxetan-3-yl)propan-1-ol relies on a combination of modern spectroscopic methods. While comprehensive published spectra for this specific molecule are not widely available, its characterization would follow established analytical workflows using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected outcomes from these analyses can be predicted based on the known spectral properties of its constituent functional groups—a primary amine, a primary alcohol, and an oxetane (B1205548) ring.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

HRMS is critical for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates the protonated molecular ion [M+H]⁺.

The molecular formula is C₆H₁₃NO₂. The monoisotopic mass is 131.09463 Da. HRMS would be expected to detect the [M+H]⁺ ion at m/z 132.1019. Analysis of related compounds shows that fragmentation in MS/MS experiments would likely involve the neutral loss of water (H₂O) from the propanol (B110389) moiety or ammonia (B1221849) (NH₃), followed by ring-opening of the oxetane. Predicted collision cross section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated and used as an additional identifier. For the related isomer 3-[(oxetan-3-yl)amino]propan-1-ol, a predicted CCS value for the [M+H]⁺ ion is 124.5 Ų. uni.lu

Interactive Data Table: Predicted ESI-HRMS Ions

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 132.1019 | Protonated parent molecule. |

| [M+Na]⁺ | 154.0838 | Sodium adduct. |

| [M+H-H₂O]⁺ | 114.0913 | Ion resulting from the loss of a water molecule. |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by the distinct stretching and bending vibrations of its amine, alcohol, and ether groups. Studies on similar amino alcohols, such as 3-amino-1-propanol, provide a basis for assigning these bands. researchgate.netnih.gov The spectrum of 3-ethyl-3-hydroxymethyloxetane also provides reference points for vibrations involving the oxetane ring. nist.gov

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 | Broadness due to hydrogen bonding. |

| N-H (Amine) | Stretching, medium | 3300 - 3500 | May appear as a doublet for a primary amine. |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Aliphatic C-H bonds. |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Characteristic for primary amines. |

| C-O (Alcohol) | Stretching | 1000 - 1260 | For the primary alcohol. |

| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1150 | For the oxetane ring ether linkage. |

X-ray Crystallography for Structural and Stereochemical Elucidation

Should a suitable single crystal of this compound or a salt derivative be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique is the gold standard for elucidating bond lengths, bond angles, and absolute stereochemistry.

The molecule possesses a stereocenter at the C2 position of the propanol backbone. X-ray crystallography could definitively establish the relative and absolute configuration of this chiral center, which is crucial information for its biological and chemical properties. While analysis of natural products containing the oxetane moiety has shown challenges that can be resolved with crystallography acs.org, no public crystal structure data is currently available for this compound.

Computational Chemistry and Theoretical Investigations

Theoretical calculations are powerful tools for complementing experimental data, predicting molecular properties, and understanding the electronic structure and conformational landscape of molecules like this compound.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a flexible molecule like this compound, DFT can be employed to explore its conformational space to identify the most stable (lowest energy) geometries. Such studies on related amino alcohols and oxetanes have been used to interpret experimental spectra and understand intermolecular interactions. nih.govacs.org

Key applications of DFT for this molecule would include:

Geometry Optimization: Finding the equilibrium structures and relative energies of different conformers, particularly concerning the orientation of the propanol chain relative to the oxetane ring and potential intramolecular hydrogen bonds.

Vibrational Frequency Calculation: Predicting the infrared spectrum. Comparing the calculated frequencies with the experimental FTIR spectrum helps to confirm the structure and assign the observed bands.

NMR Chemical Shift Prediction: Calculating ¹H and ¹³C NMR chemical shifts. This is a valuable tool for assigning signals in experimental spectra, especially for complex spin systems.

Electronic Property Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution, orbital interactions, and the nature of intramolecular hydrogen bonding between the amine, alcohol, and oxetane oxygen. Mapping the electrostatic potential (ESP) can reveal sites susceptible to electrophilic or nucleophilic attack.

Interactive Data Table: Application of DFT in Structural Analysis

| Computational Method | Purpose | Expected Outcome |

| Geometry Optimization (e.g., B3LYP/6-31G(d,p)) | Determine the most stable 3D structure(s). | Optimized coordinates, bond lengths, angles, and relative energies of conformers. |

| Frequency Calculation | Predict IR spectrum and confirm stationary points. | A set of vibrational frequencies to compare with experimental FTIR data. |

| NMR Calculation (e.g., GIAO method) | Predict ¹H and ¹³C chemical shifts. | A list of calculated chemical shifts to aid in the assignment of experimental NMR spectra. |

| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and bonding. | Atomic charges and the strength of intramolecular hydrogen bonds. |

| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra (UV-Vis). | Wavelengths of maximum absorption (λmax) and corresponding electronic transitions. |

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the electronic structure of a molecule, which in turn governs its reactivity and selectivity in chemical reactions. For a molecule like this compound, these methods could provide valuable insights into its chemical behavior.

A typical quantum chemical study would involve the use of Density Functional Theory (DFT) to calculate various molecular properties. These calculations would likely focus on identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack. This is often achieved by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Furthermore, the calculation of electrostatic potential maps would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor areas. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl and oxetane groups would be expected to be nucleophilic centers, while the surrounding carbon atoms would exhibit varying degrees of electrophilicity.

While specific data for this compound is not available, a hypothetical data table illustrating the type of information that would be generated from such a study is presented below.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +2.1 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Fukui Function (f-) on N | 0.45 | Predicts the nitrogen atom as a primary site for electrophilic attack. |

| Fukui Function (f+) on C(oxetane) | 0.38 | Suggests a carbon atom in the oxetane ring as a likely site for nucleophilic attack. |

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule plays a critical role in its biological activity and physical properties. Molecular modeling and dynamics simulations are the primary computational techniques used to explore the conformational landscape of a molecule.

For this compound, a key area of investigation would be the rotational freedom around the single bonds connecting the propanol backbone and the oxetane ring. The presence of multiple rotatable bonds suggests that the molecule can adopt a variety of conformations in solution.

Molecular dynamics simulations would track the movement of each atom in the molecule over time, providing a dynamic picture of its conformational flexibility. By analyzing the trajectory of the simulation, researchers could identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, for example.

A hypothetical data table summarizing the results of a conformational analysis is provided below.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-O) | Intramolecular Hydrogen Bonds |

| 1 | 0.0 | 65° | N-H···O(hydroxyl) |

| 2 | 1.2 | 175° | None |

| 3 | 2.5 | -70° | O-H···N |

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual conformational analysis.

Future Research Directions and Emerging Trends in 3 Amino 2 Oxetan 3 Yl Propan 1 Ol Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3-Amino-2-(oxetan-3-yl)propan-1-ol and its derivatives presents a considerable challenge due to the inherent strain of the oxetane (B1205548) ring and the multiple functional groups. acs.org Future research will undoubtedly focus on creating efficient, stereocontrolled, and scalable synthetic routes.

Current strategies for constructing oxetane rings often involve intramolecular cyclization (Williamson etherification) or [2+2] cycloadditions (the Paternò-Büchi reaction). acs.orgnih.govbeilstein-journals.org However, these methods can suffer from limitations such as harsh reaction conditions, low yields, and lack of regioselectivity. acs.orgnih.gov Emerging methodologies that could be applied to the synthesis of this target molecule include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has become a powerful tool for forging C-C and C-O bonds under mild conditions. rsc.orgacs.orgacs.org This approach could be envisioned for coupling a suitable oxetane-containing radical precursor with an amino acid-derived radical to form the propanol (B110389) backbone.

Late-Stage Functionalization: Recent advances allow for the direct C-H functionalization of alcohols to form oxetanes. nih.govacs.org Applying this strategy to a suitably protected 3-aminopropan-1-ol derivative could provide a direct entry to the target scaffold.

Multi-component Reactions: One-pot, three-component reactions are highly efficient for building molecular complexity. researchgate.net A potential route could involve the condensation of an oxetane-containing aldehyde, a nitrogen source, and a two-carbon nucleophile.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. rsc.orgnih.gov | Substrate-dependent, requires specific photocatalysts. |

| Late-Stage C-H Functionalization | High atom economy, streamlines synthesis. nih.govacs.org | Can lack selectivity in complex molecules. |

| Multi-component Reactions | High efficiency, operational simplicity, rapid library generation. researchgate.net | Optimization can be complex, may require specific catalysts. |

| Williamson Etherification | Well-established, reliable for simple substrates. acs.org | Often requires strong bases and good leaving groups. acs.org |

Exploration of New Chemical Transformations and Rearrangements

The unique combination of a strained oxetane ring and a vicinal amino alcohol moiety in this compound opens the door to a variety of novel chemical transformations and rearrangements. The ring strain of oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, which can be a feature for synthetic diversification. acs.orgbeilstein-journals.org

Future research could explore:

Ring-Opening Reactions: The oxetane ring can be opened by various nucleophiles (e.g., amines, thiols, alcohols) under acidic or Lewis acidic conditions to generate highly functionalized acyclic compounds. acs.orgnih.gov This reactivity could be used to create libraries of diverse structures from a common intermediate.

Ring-Expansion Reactions: The oxetane ring can be expanded to larger heterocycles like tetrahydrofurans or tetrahydropyrans, which are also prevalent in biologically active molecules. acs.org

Rearrangements: The 1,2-amino alcohol substructure could undergo rearrangements, potentially involving the adjacent oxetane ring, to form new heterocyclic systems. The study of rearrangements in related 3-aminopropenal derivatives suggests the possibility of complex, stereoselective transformations. tu-darmstadt.de

Integration with Sustainable and Green Chemistry Principles

Modern chemical synthesis increasingly emphasizes sustainability. researchgate.netdntb.gov.ua The future development of the chemistry of this compound will likely be guided by the principles of green chemistry.

Key areas for integration include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. vapourtec.com For potentially hazardous reactions involving strained rings or energetic intermediates, flow chemistry provides a safer operational window.

Photocatalysis: As mentioned, photocatalysis utilizes visible light, a renewable energy source, to drive chemical reactions, often replacing harsh reagents. rsc.orgnih.govthieme-connect.com This aligns with the green chemistry goal of energy efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. researchgate.net Strategies like cycloadditions and one-pot multi-component reactions are inherently more atom-economical. beilstein-journals.orgresearchgate.net

Renewable Feedstocks: While challenging, future research could explore the synthesis of the oxetane or propanol fragments from bio-based starting materials. researchgate.net

Table 2: Green Chemistry Approaches in Oxetane and Amino Alcohol Synthesis

| Green Chemistry Principle | Application | Reference |

|---|---|---|

| Alternative Energy Sources | Visible-light photocatalysis for C-C and C-O bond formation. | nih.govrsc.org |

| Catalysis | Use of recoverable and reusable heterogeneous catalysts. | ontosight.ai |

| Process Intensification | Flow chemistry for improved safety and scalability. | vapourtec.com |

| Atom Economy | [2+2] cycloadditions and multi-component reactions to build complexity efficiently. | beilstein-journals.orgresearchgate.net |

Expanded Applications in Drug Discovery and Chemical Biology

The oxetane motif has gained significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. acs.orgnih.govatlantis-press.com Its incorporation can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amines. acs.orgnih.govacs.org The 1,2-amino alcohol structure is also a common pharmacophore found in numerous bioactive molecules. rsc.org

Therefore, this compound and its derivatives are highly promising building blocks for:

Drug Discovery: This scaffold could be incorporated into lead compounds to modulate their pharmacokinetic profiles and explore new intellectual property space. nih.govdigitellinc.com The oxetane can act as a polar, three-dimensional element to improve binding interactions with biological targets. nih.gov Four oxetane-containing drugs, including Paclitaxel, have already been approved by the FDA. nih.gov

Chemical Biology: Derivatives of this compound could be used to create chemical probes to study biological processes. For example, the amino or hydroxyl groups could be functionalized with reporter tags or cross-linking agents.

The value of the oxetane ring in modulating drug properties is well-documented. For instance, replacing a gem-dimethyl group with an oxetane can significantly improve aqueous solubility and reduce metabolic clearance. nih.gov

Advancements in Analytical Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, sophisticated analytical techniques will be crucial for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. chemicalbook.com Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential to unambiguously assign the complex spin systems that would arise from the combination of the oxetane ring and the propanol chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be necessary to confirm the elemental composition. Tandem MS (MS/MS) will help to elucidate fragmentation patterns, providing further structural confirmation.

Computational Chemistry: In silico methods are becoming increasingly important. For example, predicted collision cross section (CCS) values can be compared with experimental values from ion mobility-mass spectrometry to add confidence to structural assignments. uni.lu

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction will provide definitive proof of structure and stereochemistry, offering insights into the solid-state conformation. ethz.chrsc.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Paclitaxel |

| Tetrahydrofuran |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.